molecular formula C17H16N2OS B5605481 (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Cat. No. B5605481
M. Wt: 296.4 g/mol
InChI Key: UPVHGDWZQDTNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone" is a compound with potential interest in various fields of chemistry and material science due to its unique structural features. These features make it a candidate for studying its electronic absorption, excitation, fluorescence properties, and its interactions with various solvents.

Synthesis Analysis

The compound is synthesized through a series of reactions involving specific precursors and conditions that ensure the formation of the desired product with high purity and yield. The synthesis often involves multi-step organic reactions, with each step carefully optimized for efficiency and selectivity.

Molecular Structure Analysis

The molecular structure of "this compound" has been investigated through experimental techniques such as X-ray diffraction (XRD) and spectroscopic methods including FTIR, NMR, and mass spectrometry. These analyses provide insights into the compound's geometry, electronic structure, and the nature of its chemical bonds.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its functional groups and structural configuration. Its reactivity is influenced by the presence of the amino group and the phenyl methanone moiety, facilitating interactions with reagents and catalysts in synthetic chemistry applications.

Physical Properties Analysis

The physical properties, including solubility in different solvents, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. These properties are determined using standardized laboratory techniques.

Chemical Properties Analysis

Chemical properties such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties have been extensively studied. These properties are essential for the compound's application in developing novel materials or as intermediates in organic synthesis.

References:

  • Al-Ansari, I. A. Z. (2016). Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study. Journal of Fluorescence, 26, 821-834. Link to the paper.

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could include studying its effects on enzymes, cellular structures, or metabolic pathways .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies on the compound’s properties or potential applications. This could include developing new synthesis methods, studying its mechanism of action in more detail, or exploring its potential use in various industries .

properties

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-9-10(2)13-14(18)16(21-17(13)19-11(9)3)15(20)12-7-5-4-6-8-12/h4-8H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVHGDWZQDTNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802520
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.